molecular formula C21H23N5 B2808038 N-(3-METHYLBUTYL)-3-(4-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 902285-37-4

N-(3-METHYLBUTYL)-3-(4-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2808038
CAS No.: 902285-37-4
M. Wt: 345.45
InChI Key: JZMXSAIIEWUVGJ-UHFFFAOYSA-N
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Description

N-(3-METHYLBUTYL)-3-(4-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound belonging to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a quinazoline moiety, which is further substituted with an isopentyl group and a p-tolyl group.

Scientific Research Applications

N-(3-METHYLBUTYL)-3-(4-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Biological Research: It is used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.

Future Directions

The future directions for these compounds involve further optimization for the retrieved hit compounds . They are considered versatile moieties and important structural templates for the design and synthesis of novel biologically relevant compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-METHYLBUTYL)-3-(4-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne.

    Formation of the Quinazoline Moiety: The quinazoline moiety can be synthesized from anthranilic acid through a series of reactions including cyclization and functional group modifications.

    Coupling of Triazole and Quinazoline: The triazole and quinazoline moieties are then coupled together through a nucleophilic substitution reaction.

    Substitution with Isopentyl and p-Tolyl Groups: The final step involves the substitution of the triazoloquinazoline core with isopentyl and p-tolyl groups under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-METHYLBUTYL)-3-(4-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinazoline N-oxides, while reduction may yield reduced triazoloquinazoline derivatives.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
  • N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
  • Pyrazolo[1,5-a]pyrimidines
  • Pyrazolo[5,1-c]triazines

Uniqueness

N-(3-METHYLBUTYL)-3-(4-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is unique due to its specific substitution pattern with isopentyl and p-tolyl groups, which may confer distinct biological activities and chemical properties compared to other similar compounds. The presence of these substituents can influence the compound’s solubility, stability, and interaction with molecular targets.

Properties

IUPAC Name

N-(3-methylbutyl)-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5/c1-14(2)12-13-22-20-17-6-4-5-7-18(17)26-21(23-20)19(24-25-26)16-10-8-15(3)9-11-16/h4-11,14H,12-13H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMXSAIIEWUVGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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